![molecular formula C7H6N2O4 B012062 3,5-Dinitrotoluene CAS No. 618-85-9](/img/structure/B12062.png)
3,5-Dinitrotoluene
Overview
Description
Synthesis Analysis
The synthesis of 3,5-Dinitrotoluene is not typically achieved through the standard nitration process of toluene, which usually yields other isomers. However, its synthesis has been explored to provide a useful and practical pathway for obtaining this specific isomer, highlighting its value in the development of new materials and industrial applications (Paré & Bélanger, 1981).
Molecular Structure Analysis
Ab initio studies have revealed the molecular structures of dinitrotoluene isomers, including this compound, showing different deformations and distortions due to the influence of inductive, resonance, and steric effects. These structural characteristics contribute to the stability and reactivity of the isomers, with this compound being identified as the most stable among them (Chen, Lo, & Hu, 1997).
Chemical Reactions and Properties
The atmospheric pressure chemical ionization mass spectra of dinitrotoluene isomers, including this compound, have been studied to understand their chemical reactions and properties. These studies provide insights into the molecular structure and reactivity of the isomers, crucial for their application in various industrial and chemical processes (Asselin & Paré, 1981).
Physical Properties Analysis
The physical properties of dinitrotoluenes, including solubility and crystal structure, are essential for their handling and application in different contexts. Studies on solubility in different media and the crystallographic analysis of isomers like 2,6-Dinitrotoluene provide valuable data for understanding the behavior of these compounds under various conditions (Prak & Moran, 2008; Nie et al., 2001).
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity and interaction with other substances, are critical for its use in synthesis and manufacturing processes. The investigation of its reactions, including displacement reactions with bidentate nucleophiles and its role in the synthesis of other compounds, sheds light on its versatility and potential applications (Ji, Chen, Wang, & Sheng, 2010).
Scientific Research Applications
Molecular Structure Studies : DNT is used to study the molecular structures of dinitrotoluene isomers in ambient air, aiding in understanding their chemical behavior and interactions (Asselin & Paré, 1981).
Polyurethane Production and Explosives Industry : DNT plays a significant role in the production of polyurethane, which is used in numerous polymerization processes. It's also a key component in the explosives industry and serves as an additive in propellants (Adamiak & Skupiński, 2010).
Toxicology Research : Extensive testing has been conducted on DNT to understand its reproductive effects in animals and humans. This research provides valuable insights into the metabolism, disposition, and risk assessment of DNT compounds (Rickert, Butterworth & Popp, 1984).
Carcinogenicity Studies : DNT's impact on DNA, particularly in hepatocytes, has been studied to understand its carcinogenic activity. This includes investigations into its structure-dependent initiating potential and its effects on cell mutagenicity (Bermudez, Tillery & Butterworth, 1979); (Leonard, Lyght & Popp, 1983).
Sensor Development for Nitroaromatic Explosives : DNT is utilized in the development of sensors for detecting nitroaromatic explosives in various environments, including industrial applications and water contamination (Chakraborty et al., 2020).
Environmental Remediation : Research on DNT degradation strains focuses on their use in remediating soil contaminated with explosive compounds, highlighting the potential of biodegradation in environmental conservation (Zhao Bin, 2008).
Health Risks in Industrial Workers : Studies on workers exposed to DNT in industrial settings have linked it to urothelial cancer, underscoring the health risks associated with occupational exposure (Harth, Bolt & Brüning, 2005).
Mechanism of Action
Target of Action
3,5-Dinitrotoluene (3,5-DNT) is a nitroaromatic compound . The primary targets of 3,5-DNT are the blood, nervous system, liver, and kidney . Adverse effects have been identified in these organs in animals after exposure .
Mode of Action
It is known that nitroaromatic compounds like 3,5-dnt can cause cyanosis, a condition characterized by bluish or purplish discoloration of the skin due to low oxygen levels in the blood .
Biochemical Pathways
For instance, 2,4-dinitrotoluene (2,4-DNT) and nitrobenzene have been shown to evolve the ability to assimilate new carbon sources in bacteria . This suggests that 3,5-DNT might also affect similar biochemical pathways.
Pharmacokinetics
The pharmacokinetics of 3,5-DNT involve its absorption, distribution, metabolism, and excretion (ADME). Dinitrotoluene is readily absorbed through the skin and the respiratory tract . .
Result of Action
Exposure to dinitrotoluene has been associated with adverse effects in the blood, nervous system, liver, and kidney in animals . Moreover, dinitrotoluene has been classified as a Class B2 (probable human) carcinogen .
Action Environment
3,5-DNT is expected to remain in water for long periods of time because of its relatively low volatility and moderate water solubility . It can be transported in surface water or groundwater unless degraded by light, oxygen, or biota . As a result, releases to water are important sources of human exposure and remain a significant environmental concern . The action, efficacy, and stability of 3,5-DNT can be influenced by various environmental factors such as light, oxygen levels, and the presence of biota .
properties
IUPAC Name |
1-methyl-3,5-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIFULUFLANOCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210803 | |
Record name | 3,5-Dinitrotoluene | |
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Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
Sublimes, Boiling point = 315 °C /extrapolated from vapor pressure data/ | |
Record name | 3,5-DINITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
404 °F | |
Record name | 3,5-DINITROTOLUENE | |
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Solubility |
Soluble in benzene, ethyl ether, ethanol, chloroform, carbon disulfide | |
Record name | 3,5-DINITROTOLUENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6463 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.2772 at 111 °C, 1.32 | |
Record name | 3,5-DINITROTOLUENE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3,5-DINITROTOLUENE | |
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Vapor Pressure |
4.05X10-4 mm Hg at 25 °C | |
Record name | 3,5-DINITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6463 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow orthrhombic needles from acetic acid, Yellowish, reddish needles from acetic acid | |
CAS RN |
618-85-9 | |
Record name | 3,5-Dinitrotoluene | |
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Record name | 3,5-Dinitrotoluene | |
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Record name | 3,5-DINITROTOLUENE | |
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Record name | 3,5-Dinitrotoluene | |
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Record name | 3,5-dinitrotoluene | |
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Record name | 3,5-DINITROTOLUENE | |
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Record name | 3,5-DINITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3,5-DINITROTOLUENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/447 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
93 °C | |
Record name | 3,5-DINITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6463 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3,5-Dinitrotoluene?
A: The molecular formula of this compound is C7H6N2O4, and its molecular weight is 182.13 g/mol. []
Q2: Is this compound commonly produced during the nitration of Toluene?
A: No, this compound is not typically obtained during the standard nitration processes of Toluene. This limited availability has driven the exploration of specific synthesis methods for this isomer. []
Q3: What are the potential applications of this compound in polymer chemistry?
A: Due to its unique structure, this compound presents opportunities for the development of novel polyurethanes. This potential stems from the ability of the DNT isomers to participate in polymerization reactions. []
Q4: What analytical techniques are commonly employed for the detection and quantification of this compound?
A: Gas Chromatography coupled with Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are frequently used to analyze this compound in various matrices, including environmental samples and industrial products. [, ]
Q5: Can you elaborate on the use of GC-MS for analyzing this compound in environmental monitoring?
A: GC-MS was used to determine the concentration of this compound in soil samples collected from areas affected by explosions in Gombe State, Nigeria. The study aimed to assess the environmental impact of these events and determine the presence of explosive remnants like this compound. []
Q6: How is HPLC utilized for the determination of this compound in complex mixtures?
A: HPLC methods have been developed to separate and quantify this compound, even in the presence of other dinitrotoluene isomers and explosive compounds like Tetryl, HMX, RDX, and Trinitrotoluene (TNT). These methods are valuable for analyzing explosive residues. []
Q7: What is the acute oral toxicity of this compound in animal models?
A: Studies have shown that this compound exhibits significant acute oral toxicity in rats and mice. [, ]
Q8: What are the primary metabolic pathways of this compound in mammals?
A: Following absorption from the gastrointestinal tract, this compound undergoes metabolism and is subsequently excreted in urine. []
Q9: What were the findings regarding this compound contamination in the study of Boko Haram affected areas?
A: The study revealed varying concentrations of this compound (0.40-0.90 µg/kg) in soil samples from different locations in Gombe State, Nigeria. Interestingly, some areas showed lower this compound levels compared to their respective control samples, indicating potential degradation or migration of the compound in the environment. []
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